![molecular formula C6H5NO2S B13798019 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one CAS No. 95502-26-4](/img/structure/B13798019.png)
5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is a heterocyclic compound that features a unique fusion of thiopyrano and isoxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones with thiourea in acetonitrile has been reported . The α-keto bromination of the starting material followed by condensation with thiourea is a key step in this synthesis.
Industrial Production Methods
Industrial production of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in the stability and function of several oncogenic proteins . The compound binds to the active site of HSP90, disrupting its function and leading to the degradation of client proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: An electron-rich azole with an oxygen atom next to the nitrogen.
Thiazole: A core structural motif present in a wide range of natural products and medicinal compounds.
Pyranothiazole: A related compound with a similar fused ring structure.
Uniqueness
5H-Thiopyrano[4,3-d]isoxazol-4(7H)-one(9CI) is unique due to its specific fusion of thiopyrano and isoxazole rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
95502-26-4 |
|---|---|
Formule moléculaire |
C6H5NO2S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
7H-thiopyrano[4,3-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C6H5NO2S/c8-5-2-10-3-6-4(5)1-7-9-6/h1H,2-3H2 |
Clé InChI |
MVEFELQDJZMBII-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=NO2)C(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


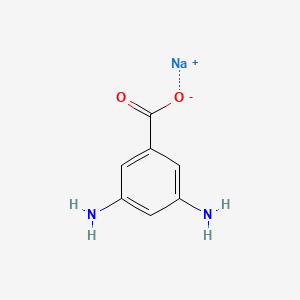
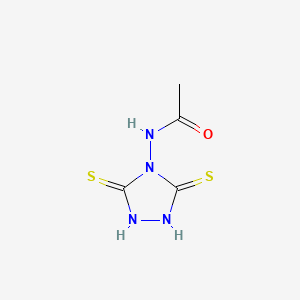
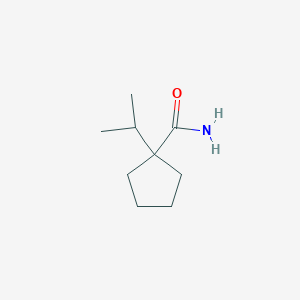

![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
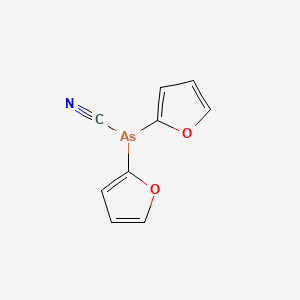

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
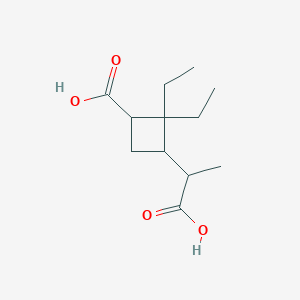
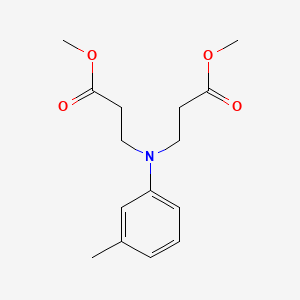
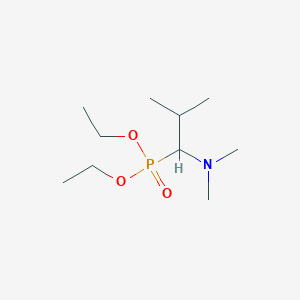

![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

